IPG7236: The Sole Small Molecule CCR8 Antagonist in Clinical Development
IPG7236 is the only small molecule CCR8 antagonist to have entered clinical trials, achieving a Phase I/IIa stage. All other clinical-stage CCR8 antagonists (BMS-986340, S-531011, GS-1811, CHS-114, AMG 355, BAY3375968) are monoclonal antibodies [1][2]. This is a categorical differentiation in molecular modality with profound implications for manufacturing cost, route of administration, and patient compliance [3].
| Evidence Dimension | Molecular Modality and Clinical Development Stage |
|---|---|
| Target Compound Data | Small molecule; Phase I/IIa clinical stage [1] |
| Comparator Or Baseline | BMS-986340 (mAb, Phase II), S-531011 (mAb, Phase I/II), GS-1811 (mAb, Phase I), CHS-114 (mAb, Phase I) [2] |
| Quantified Difference | IPG7236 is the sole small molecule; all others are antibodies. |
| Conditions | Global clinical development landscape for CCR8-targeted therapies as of 2024 |
Why This Matters
Procurement of IPG7236 uniquely enables oral small molecule research, avoiding the logistical and cost barriers associated with intravenous antibody-based therapies.
- [1] Nanjing Immunophage Biomedical Co., Ltd. IPG7236. Corporate Pipeline Page. View Source
- [2] Haisco Pharmaceutical Group. Domestic first Aimeifei FIC innovative drug approved for clinical trial. Corporate News. View Source
- [3] Wu Y, Xi J, Li Y, et al. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer. Journal of Medicinal Chemistry. 2023;66(7):4548-4564. doi:10.1021/acs.jmedchem.3c00030. View Source
